molecular formula C9H7ClF3N3O B2803974 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 1803599-82-7

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Cat. No. B2803974
CAS RN: 1803599-82-7
M. Wt: 265.62
InChI Key: DAPSDSGLQYWBQJ-UHFFFAOYSA-N
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Description

“3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride” is a chemical compound with the CAS Number: 1803599-82-7 . It has a molecular weight of 265.62 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H . This indicates the presence of a trifluoromethyl group and an oxadiazole ring attached to an aniline group, along with a chloride ion.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The molecular weight of the compound is 265.62 .

Scientific Research Applications

Antitumor Activity

Several studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, novel derivatives have been synthesized with the aim of improving their lipophilicity to enhance cell wall penetration, showing promising in vitro anticancer activity against a panel of cell lines. One particular compound exhibited a mean IC50 value of 5.66 µM, indicating significant potency against certain cancer types (Maftei et al., 2016). Additionally, the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs has been reported, with certain compounds showing potent antitumor activity towards a range of cell lines in vitro (Maftei et al., 2013).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of 1,2,4-oxadiazole derivatives have been a focus of research, aiming to develop novel compounds with potential applications in materials science and as monomers for polymerization. A method for the selective reduction of nitro groups in such derivatives to synthesize promising monomers has been developed, demonstrating the versatility of these compounds in chemical synthesis (Tarasenko et al., 2017).

Antimicrobial and Antifungal Activity

Research has also focused on the antimicrobial and antifungal properties of 1,2,4-oxadiazole derivatives. Compounds synthesized from 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline have been screened for their bioactivities, showing moderate to potent activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Kavitha et al., 2016).

Sensing Applications

The utility of 1,2,4-oxadiazole derivatives extends into sensing applications, where their fluorescence properties have been harnessed for the detection of specific chemicals. Studies have explored their use as chemosensors, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (Ma et al., 2013).

Energetic Materials

Furthermore, derivatives of 1,2,4-oxadiazole have been explored for their applications as insensitive energetic materials. The synthesis of compounds combining oxadiazole rings with other energetic motifs has resulted in materials with desirable properties for applications requiring high energy content and stability (Yu et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5;/h1-4H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPSDSGLQYWBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

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